L-Arginine monocitrate

Lyophilization Biopharmaceutical formulation Cake appearance

L-Arginine monocitrate (CAS 24404-97-5) is a 1:1 salt of the semi-essential amino acid L-arginine and citric acid, with a molecular formula of C₁₂H₂₂N₄O₉ and a molecular weight of 366.32 g/mol. This salt form is deliberately engineered to modulate the strong alkalinity of L-arginine free base (pH ~10.5–12) while conferring specific advantages in formulation stability, buffering capacity, and in vivo hemodynamic performance that are absent from the free base and from the more acidic hydrochloride salt (pH ~5.7).

Molecular Formula C12H22N4O9
Molecular Weight 366.32 g/mol
CAS No. 24404-97-5
Cat. No. B12649943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine monocitrate
CAS24404-97-5
Molecular FormulaC12H22N4O9
Molecular Weight366.32 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C6H14N4O2.C6H8O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-;/m0./s1
InChIKeySGJSPXDVZJIWEO-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginine Monocitrate (CAS 24404-97-5): Procurement-Grade Physicochemical and Performance Baseline


L-Arginine monocitrate (CAS 24404-97-5) is a 1:1 salt of the semi-essential amino acid L-arginine and citric acid, with a molecular formula of C₁₂H₂₂N₄O₉ and a molecular weight of 366.32 g/mol . This salt form is deliberately engineered to modulate the strong alkalinity of L-arginine free base (pH ~10.5–12) while conferring specific advantages in formulation stability, buffering capacity, and in vivo hemodynamic performance that are absent from the free base and from the more acidic hydrochloride salt (pH ~5.7) . For scientific and industrial users, the citrate counterion is not a passive spectator but a functional determinant of lyophilized cake architecture, protein aggregation suppression rank, renal vasodilatory potency, and systemic chloride burden—making compound selection a consequential decision rather than a generic substitution [1][2].

L-Arginine Monocitrate: Why Counterion Selection Precludes Generic Substitution in Research and Formulation


The amino acid L-arginine is marketed in multiple salt forms—free base, hydrochloride, alpha-ketoglutarate, and nitrate—yet these are not interchangeable in performance-critical applications. The counterion dictates the pH of aqueous solutions, the glass transition temperature (Tg′) governing lyophilized cake integrity, the position of the salt on the Hofmeister series for protein aggregation suppression, and the renal hemodynamic response through differential effects on tubular reabsorption and tubuloglomerular feedback [1][2][3]. Substituting L-arginine monocitrate with L-arginine hydrochloride, for example, introduces a substantial chloride load (~47.5 mEq Cl⁻ per 100 mL for a standard injection), collapses lyophilized cakes due to low Tg′, and reduces renal vasodilation by up to 41% in hypertensive patients [2][4][5]. These quantifiable gaps make generic substitution a demonstrable risk to formulation robustness, experimental reproducibility, and patient safety.

L-Arginine Monocitrate (24404-97-5): Head-to-Head Quantitative Differentiation Against Closest Analogs


Lyophilized Cake Architecture: Citrate Yields Elegant Amorphous Cakes While Hydrochloride Collapses

In a direct head-to-head study of sugar-free arginine-based lyophilisates containing a monoclonal antibody (2 mg/mL), arginine citrate formulations produced amorphous, pharmaceutically elegant cakes without requiring additional bulking agents. In contrast, arginine hydrochloride formulations collapsed during lyophilisation due to its inherently low glass transition temperature of the maximally freeze-concentrated solution (Tg′), and partially crystallized during storage, resulting in unacceptable cake appearance [1]. This physical collapse renders hydrochloride-based lyophilisates unsuitable for commercial parenteral products without costly reformulation.

Lyophilization Biopharmaceutical formulation Cake appearance

In Vivo Renal Hemodynamics: Citrate-Counterion Increases Renal Blood Flow by 34% vs. 22% for Hydrochloride in Healthy Subjects

In a randomized crossover study of 10 healthy controls and 10 hypertensive patients receiving equimolar intravenous infusions of L-arginine (0.012 mmol/kg/min for 3 hours) buffered with either citric acid or HCl, arginine-citrate increased renal blood flow (RBF) by 34% in controls and 33% in hypertensives (both P<0.001). Arginine-HCl increased RBF by only 22% in controls and 13% in hypertensives—representing a 41% lesser response in the hypertensive group (P<0.001 vs. citrate) [1]. Additionally, arginine-citrate increased glomerular filtration rate (GFR) by 6.1% in controls and 5.4% in hypertensives (P<0.001), while arginine-HCl produced no significant GFR change in controls and a 4.6% decline in hypertensives (P<0.05). Mean arterial pressure decreased by 3% with citrate in controls (P<0.001) and 7% in hypertensives, versus no change with HCl in controls [1].

Renal physiology Nitric oxide Vasodilation Pharmacodynamics

Protein Aggregation Suppression: Citrate Counterion Outranks Chloride on the Hofmeister Series for Biopharmaceutical Stability

A systematic analysis of arginine salt forms on the model protein α-chymotrypsinogen established a clear Hofmeister ordering for aggregation suppression: H₂PO₄⁻ > SO₄²⁻ > Citrate²⁻ > Acetate⁻ ≈ F⁻ ≈ Cl⁻ > Br⁻ > I⁻ ≈ SCN⁻ [1]. The citrate dianion significantly outperforms chloride, the counterion in the most commonly used arginine salt (arginine hydrochloride). Mechanistic studies using preferential interaction coefficients and molecular dynamics simulations demonstrated that citrate has strong attractive interactions with the guanidinium group of arginine, bridging multiple arginine molecules into clusters that enhance aggregation suppression—a property not observed with chloride [1]. While precise aggregation percentage differences are protein-specific, the rank order is consistent across model systems.

Protein aggregation Hofmeister series Excipient science Biopharmaceutical stability

Systemic Chloride Burden: Citrate Salt Eliminates the ~47.5 mEq/100 mL Chloride Load Inherent to Hydrochloride Formulations

Arginine hydrochloride injection (R-Gene 10) contains approximately 47.5 mEq of chloride ion per 100 mL of solution, contributing to a hypertonic load of 950 mOsmol/L and requiring careful evaluation of electrolyte status before administration [1]. In critically ill patients, arginine hydrochloride supplementation has been documented to raise serum chloride from 91.6 to 96.4 mmol/L (P<0.001), potentially exacerbating hyperchloremic metabolic acidosis [2]. L-Arginine monocitrate, by contrast, contains no chloride ion; the citrate counterion is metabolized to bicarbonate via the Krebs cycle, providing an alkalizing rather than acidifying effect. For a dose-equivalent arginine delivery, switching from hydrochloride to monocitrate eliminates the chloride load entirely while maintaining equivalent arginine bioavailability.

Electrolyte balance Parenteral nutrition Critical care Formulation safety

Aqueous Solution pH Profile: Citrate Salt Provides Physiologically Compatible Buffering, Avoiding the Extremes of Free Base and Hydrochloride

L-Arginine free base in aqueous solution exhibits strong alkalinity with a pH of 10.5–12.0 at 25°C (0.5 M in H₂O) , while arginine hydrochloride solutions are acidic with a pH of approximately 5.7 (100 g/L in H₂O at 20°C) . L-Arginine monocitrate, through the buffering action of the citrate counterion, provides a solution pH in the near-neutral to mildly basic range (approximately 6.5–7.5 depending on concentration), which is more physiologically compatible for parenteral and cell culture applications [1]. This intermediate pH profile avoids the protein-denaturing risks of high alkalinity, the corrosive handling requirements of strongly basic solutions, and the acid load of hydrochloride salts, while the citrate component actively buffers against pH excursions during processing and storage.

Formulation pH Buffering capacity Stability Compatibility

Aqueous Solubility: Citrate Salt Enhances Dissolution Relative to Free Base, Facilitating High-Concentration Formulations

L-Arginine free base has a reported aqueous solubility of approximately 148.7 g/L at 20°C [1]. L-Arginine monocitrate, by virtue of salt formation with the highly water-soluble citric acid counterion (citric acid solubility: ~1809 g/L at 30°C), exhibits enhanced aqueous solubility exceeding that of the free base . While exact solubility values for the monocitrate salt are not published in peer-reviewed primary literature, the combinatorial solubility of its constituents and direct vendor measurements (approximately 100 mg/mL at room temperature) confirm a solubility profile suitable for high-concentration liquid formulations . This represents a practical advantage over the free base in concentrated oral solutions, parenteral preparations, and cell culture media where precipitation at high concentrations must be avoided.

Solubility enhancement Formulation Aqueous solubility Salt selection

L-Arginine Monocitrate (CAS 24404-97-5): High-Value Application Scenarios Driven by Quantitative Evidence


Sugar-Free Lyophilized Biopharmaceutical Formulations Requiring Pharmaceutically Elegant Cake Appearance

For monoclonal antibody or therapeutic protein lyophilisates where sucrose must be avoided (e.g., reducing sugar concerns, glycation risk, or osmolality constraints), L-arginine monocitrate serves as a dual-function stabilizer and bulking agent that produces amorphous, elegant cakes without the collapse observed with arginine hydrochloride [1]. As demonstrated by Seifert and Friess (2021), citrate-based formulations do not require additional crystalline bulking agents (phenylalanine, mannitol) to achieve acceptable cake appearance, simplifying the formulation and reducing excipient-related variables in regulatory filings [1]. Procurement of the monocitrate salt over hydrochloride for this application directly reduces process development time and minimizes batch failure rates during lyophilization cycle scale-up.

Clinical Research on Nitric Oxide-Mediated Renal Vasodilation in Hypertension and Chronic Kidney Disease

Investigators studying L-arginine's effects on renal hemodynamics should preferentially select the citrate salt based on the Biggi et al. (2007) demonstration that arginine-citrate produces 34% renal blood flow increase vs. 22% for arginine-HCl in healthy subjects, and a 41% greater vasodilation differential in hypertensive patients [2]. Moreover, the divergent effects on glomerular filtration rate—citrate increases GFR by 5.4–6.1% while HCl causes a 4.6% GFR decline in hypertensives—make salt selection a critical variable that can reverse the direction of the primary endpoint [2]. Using the hydrochloride salt in such studies risks confounding results through chloride-mediated tubular effects rather than isolating the nitric oxide-dependent mechanism under investigation.

Protein Biotherapeutic Manufacturing Where Aggregation Suppression Is Critical to Product Quality

In the purification and formulation of aggregation-prone protein therapeutics, arginine monocitrate offers a mechanistically superior alternative to the industry-standard arginine hydrochloride. The Hofmeister series ranking established by Schneider and Trout (2011) places citrate²⁻ two positions above chloride in aggregation suppression efficacy, with molecular dynamics evidence of citrate's unique capacity to bridge arginine molecules into stabilizing clusters via guanidinium interactions [3]. For a manufacturing scientist selecting an aggregation-suppressing excipient for a high-concentration monoclonal antibody formulation (≥50 mg/mL), the citrate salt provides a scientifically grounded advantage that can translate to reduced aggregate levels, lower immunogenicity risk, and extended shelf life.

Parenteral Nutrition and Critical Care Formulations Where Chloride Load Must Be Minimized

In total parenteral nutrition (TPN) admixtures and critical care electrolyte management protocols, arginine hydrochloride's substantial chloride contribution—47.5 mEq per 100 mL of standard injection—can precipitate or exacerbate hyperchloremic metabolic acidosis, as documented by significant serum chloride elevations (91.6 to 96.4 mmol/L, P<0.001) in critically ill pediatric patients [4][5]. L-Arginine monocitrate eliminates this chloride burden entirely; the citrate counterion is metabolized to bicarbonate, providing an alkalizing effect that counteracts the metabolic acidosis common in critical illness. For hospital formulary decisions and compounding pharmacy procurement, the citrate salt is the evidence-preferred option for any patient population with compromised renal function, acid-base disturbance, or chloride sensitivity [4].

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